molecular formula C12H13BrO B6193223 6-bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol CAS No. 2680533-14-4

6-bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol

Cat. No.: B6193223
CAS No.: 2680533-14-4
M. Wt: 253.1
InChI Key:
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Description

6-bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol is a complex organic compound with the molecular formula C12H13BrO and a molecular weight of 253.1 g/mol. This compound is characterized by its unique tricyclic structure, which includes a bromine atom and a hydroxyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 6-bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol involves multiple steps, typically starting with the formation of the tricyclic core structure. This can be achieved through a series of cyclization reactions. The bromine atom is then introduced via bromination, and the hydroxyl group is added through a hydroxylation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

6-bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the effects of brominated compounds on biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

6-bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol can be compared with other tricyclic compounds, such as:

    Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride: This compound has an amine group instead of a hydroxyl group.

    Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol: This compound lacks the bromine atom.

The presence of the bromine atom and hydroxyl group in this compound makes it unique and influences its chemical properties and reactivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol involves a series of reactions starting from commercially available starting materials. The key steps include the synthesis of the tricyclic core, introduction of the bromine substituent, and the final conversion to the alcohol functional group.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "1,3-butadiene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the tricyclic core", "Step 2: Reduction of the tricyclic core using sodium borohydride to form the corresponding diol", "Step 3: Dehydration of the diol using acetic acid to form the diene", "Step 4: Bromination of the diene using bromine to introduce the bromine substituent", "Step 5: Reduction of the brominated diene using sodium borohydride to form the corresponding diol", "Step 6: Dehydration of the diol using acetic acid to form the diene", "Step 7: Addition of sodium hydroxide to the diene to form the alcohol functional group", "Step 8: Purification of the final product using methanol, hydrochloric acid, sodium bicarbonate, sodium chloride, and water" ] }

CAS No.

2680533-14-4

Molecular Formula

C12H13BrO

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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